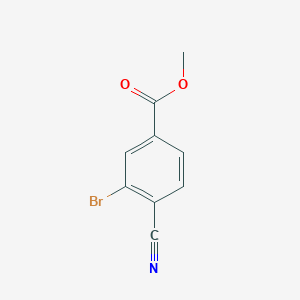

Methyl 3-bromo-4-cyanobenzoate

Beschreibung

BenchChem offers high-quality Methyl 3-bromo-4-cyanobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromo-4-cyanobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-bromo-4-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUBMRDPZDMJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90633487 | |

| Record name | Methyl 3-bromo-4-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942598-44-9 | |

| Record name | Methyl 3-bromo-4-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-bromo-4-cyanobenzoate: A Versatile Building Block in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-4-cyanobenzoate, identified by the CAS number 942598-44-9 , is a substituted aromatic compound with significant potential as a versatile building block in organic synthesis.[1] Its structure, featuring a methyl ester, a cyano group, and a bromine atom on the benzene ring, offers multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, potential synthetic routes, spectroscopic characteristics, and applications, particularly in the realm of medicinal chemistry and drug development. While specific experimental data for this particular isomer is limited in publicly available literature, this paper will draw upon established principles of organic chemistry and data from closely related analogues to provide a robust technical profile.

Molecular Structure and Physicochemical Properties

Methyl 3-bromo-4-cyanobenzoate possesses a unique arrangement of functional groups that dictates its reactivity and utility as a synthetic intermediate. The electron-withdrawing nature of the cyano and methyl ester groups, combined with the presence of a bromine atom, makes it a valuable substrate for a variety of chemical transformations.

Table 1: Physicochemical Properties of Methyl 3-bromo-4-cyanobenzoate

| Property | Value | Source |

| CAS Number | 942598-44-9 | CymitQuimica |

| Molecular Formula | C₉H₆BrNO₂ | CymitQuimica |

| Molecular Weight | 240.05 g/mol | CymitQuimica |

Synthesis of Methyl 3-bromo-4-cyanobenzoate

Hypothetical Synthetic Pathway

A potential route to Methyl 3-bromo-4-cyanobenzoate could start from 4-cyanobenzoic acid, which is first esterified to methyl 4-cyanobenzoate. Subsequent bromination would then yield the desired product. The directing effects of the cyano and ester groups would need to be carefully considered to achieve the desired 3-bromo substitution pattern.

Figure 1: A plausible synthetic pathway for Methyl 3-bromo-4-cyanobenzoate.

Spectroscopic Characterization

Detailed experimental spectroscopic data for Methyl 3-bromo-4-cyanobenzoate is not widely published. However, based on its structure, we can predict the key features that would be observed in its ¹H NMR, ¹³C NMR, IR, and Mass spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the benzene ring. The methyl ester group would appear as a singlet further downfield.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2-8.4 | d | 1H | Proton ortho to the ester |

| ~7.9-8.1 | dd | 1H | Proton between bromo and cyano groups |

| ~7.7-7.9 | d | 1H | Proton ortho to the cyano group |

| ~3.9 | s | 3H | -OCH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~130-140 | Aromatic carbons |

| ~115-125 | Aromatic carbon attached to bromine and cyano group |

| ~115 | C≡N (cyano) |

| ~53 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~2230 | C≡N stretch (cyano) |

| ~1720 | C=O stretch (ester) |

| ~1250 | C-O stretch (ester) |

| ~800-900 | C-H bend (aromatic) |

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 239/241 | [M]⁺ molecular ion peak (presence of Br isotope) |

| 208/210 | [M-OCH₃]⁺ |

| 180/182 | [M-COOCH₃]⁺ |

| 102 | [C₇H₂N]⁺ |

Reactivity and Applications in Drug Development

Methyl 3-bromo-4-cyanobenzoate is a trifunctional molecule, offering several avenues for chemical modification, making it a valuable building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2]

Key Reaction Sites

-

Suzuki and other Cross-Coupling Reactions: The bromine atom can be readily displaced through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents. This is a common strategy for building molecular complexity in drug discovery.

-

Nucleophilic Aromatic Substitution: The cyano group can activate the ring for nucleophilic aromatic substitution under certain conditions.

-

Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other transformations.

-

Reduction of the Cyano Group: The cyano group can be reduced to an amine or hydrolyzed to a carboxylic acid, providing further functional group handles.

Figure 2: Potential reaction pathways for Methyl 3-bromo-4-cyanobenzoate.

The versatility of this building block allows for its incorporation into diverse molecular scaffolds, which is a critical aspect of modern drug discovery programs aimed at developing novel therapeutic agents.

Handling and Safety

As with any chemical reagent, proper handling and safety precautions are essential. While specific toxicity data for Methyl 3-bromo-4-cyanobenzoate is not available, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 3-bromo-4-cyanobenzoate is a promising and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature provides a platform for the development of a wide array of complex molecules. While there is a need for more published research on the specific synthesis and reactivity of this compound, its potential for use in the creation of novel pharmaceuticals and other advanced materials is clear. This guide serves as a foundational resource for researchers and scientists looking to leverage the synthetic potential of this valuable chemical intermediate.

References

-

Catalyzing Health: The Role of Chemical Building Blocks in Pharmaceutical Innovation . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 3-bromo-4-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-4-cyanobenzoate is an aromatic compound of significant interest in medicinal chemistry and materials science. Its rigid structure, featuring a bromine atom and a cyano group on a benzoate scaffold, provides a versatile platform for the synthesis of complex molecular architectures. The bromine atom serves as a convenient handle for cross-coupling reactions, enabling the introduction of diverse substituents, while the electron-withdrawing cyano group influences the molecule's electronic properties and potential as a synthetic building block. This guide provides a comprehensive overview of the known physical properties of Methyl 3-bromo-4-cyanobenzoate, alongside detailed experimental protocols for the determination of its key characteristics. This document is intended to serve as a practical resource for researchers, offering both established data and the methodologies to independently verify and expand upon it.

Core Molecular and Physical Properties

A foundational understanding of a compound's physical properties is paramount for its effective application in research and development. These properties dictate its behavior in various solvents, its thermal stability, and its amenability to different analytical techniques.

Table 1: Core Properties of Methyl 3-bromo-4-cyanobenzoate

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO₂ | [1] |

| Molecular Weight | 240.056 g/mol | [1] |

| CAS Number | 942598-44-9 | [1] |

| Physical Form | Solid (predicted) | Inferred from related structures |

| Melting Point | Not experimentally determined. | N/A |

| Boiling Point | Not experimentally determined. | N/A |

| Density | Not experimentally determined. | N/A |

Experimental Determination of Physical Properties

Given the absence of comprehensive experimental data in the public domain, this section provides detailed protocols for the determination of the key physical properties of Methyl 3-bromo-4-cyanobenzoate.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad range often suggests the presence of impurities.

Protocol:

-

Sample Preparation: Finely powder a small amount of crystalline Methyl 3-bromo-4-cyanobenzoate.

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (a preliminary rapid heating can be performed on a small sample to estimate this). Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

Diagram 1: Workflow for Melting Point Determination

A schematic representation of the steps involved in determining the melting point of a solid organic compound.

Determination of Boiling Point

The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is another fundamental physical constant. For high-melting solids, this is often determined under reduced pressure to prevent decomposition.

Protocol (for solids that melt before boiling):

-

Sample Preparation: Place a small amount of Methyl 3-bromo-4-cyanobenzoate into a small test tube.

-

Capillary Inversion: Seal one end of a capillary tube and place it, open end down, into the test tube containing the sample.

-

Heating: Heat the test tube in a suitable heating bath (e.g., an oil bath).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.

-

Cooling and Recording: Remove the heat source and allow the apparatus to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point.

Determination of Solubility

Understanding a compound's solubility in various solvents is crucial for reaction setup, purification, and formulation.

Protocol for Qualitative Solubility:

-

Solvent Selection: Choose a range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).

-

Sample Addition: To a series of small test tubes, add approximately 10 mg of Methyl 3-bromo-4-cyanobenzoate.

-

Solvent Addition: Add 1 mL of a chosen solvent to each test tube.

-

Observation: Agitate the mixture and observe if the solid dissolves completely at room temperature. If not, gentle heating can be applied to assess temperature-dependent solubility.

Protocol for Quantitative Solubility:

-

Saturated Solution Preparation: Prepare a saturated solution of Methyl 3-bromo-4-cyanobenzoate in a specific solvent by adding an excess of the compound to the solvent and stirring for an extended period (e.g., 24 hours) to ensure equilibrium.

-

Filtration: Filter the saturated solution to remove any undissolved solid.

-

Analysis: Accurately measure a known volume of the filtrate, evaporate the solvent, and weigh the remaining solid. This will give the solubility in g/mL or a similar unit.

Spectroscopic Properties

Spectroscopic data provides invaluable information about the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectrum:

The ¹H NMR spectrum of Methyl 3-bromo-4-cyanobenzoate is expected to show three distinct signals in the aromatic region and one singlet for the methyl ester protons.

-

A singlet for the methyl protons (-OCH₃) is anticipated around 3.9 ppm.

-

The aromatic protons will appear as a complex multiplet or as distinct doublets and a singlet, depending on the coupling constants. The proton ortho to the bromine will be a singlet, while the other two aromatic protons will likely appear as doublets.

Expected ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide information about the carbon environment.

-

The carbonyl carbon of the ester is expected to appear in the range of 160-170 ppm.

-

The quaternary carbon attached to the cyano group will likely be in the region of 115-125 ppm.

-

The aromatic carbons will resonate in the 120-140 ppm range.

-

The methyl carbon of the ester will be observed around 50-60 ppm.

Protocol for NMR Sample Preparation:

-

Sample Weighing: Weigh 5-10 mg of Methyl 3-bromo-4-cyanobenzoate for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer: Transfer the solution to a clean NMR tube.

-

Standard Addition (Optional): A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing.

Diagram 2: NMR Sample Preparation Workflow

A flowchart outlining the standard procedure for preparing a sample for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

C≡N stretch: A sharp, medium-intensity peak is expected in the range of 2220-2260 cm⁻¹ for the nitrile group.

-

C=O stretch: A strong, sharp peak characteristic of the ester carbonyl group should appear around 1720-1740 cm⁻¹.

-

C-O stretch: An absorption band for the ester C-O bond is expected in the 1250-1300 cm⁻¹ region.

-

Aromatic C=C stretches: Multiple peaks of varying intensity will be present in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H stretch: Peaks will be observed above 3000 cm⁻¹.

-

C-Br stretch: A peak in the fingerprint region, typically between 500-600 cm⁻¹, may be observed for the carbon-bromine bond.

Protocol for IR Spectroscopy (Solid Sample):

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Analysis: Place the pellet in the sample holder of an IR spectrometer and acquire the spectrum.

Synthesis of Methyl 3-bromo-4-cyanobenzoate

A plausible synthetic route to Methyl 3-bromo-4-cyanobenzoate involves the esterification of 3-bromo-4-cyanobenzoic acid. The acid precursor can be synthesized from 3-bromo-4-methylbenzoic acid.

Proposed Synthetic Pathway:

-

Bromination: Radical bromination of the methyl group of 3-bromo-4-methylbenzoic acid.

-

Hydrolysis: Hydrolysis of the resulting benzylic bromide to the corresponding alcohol.

-

Oxidation: Oxidation of the alcohol to the carboxylic acid.

-

Esterification: Fischer esterification of the carboxylic acid to the methyl ester.

A more direct, albeit potentially lower-yielding, approach could involve the Sandmeyer reaction starting from a suitable amino-substituted precursor.

Safety and Handling

Methyl 3-bromo-4-cyanobenzoate should be handled with care in a well-ventilated fume hood. As a halogenated aromatic nitrile, it is potentially toxic if inhaled, ingested, or absorbed through the skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

Methyl 3-bromo-4-cyanobenzoate is a valuable building block in organic synthesis. While some of its fundamental physical properties are not yet extensively documented, this guide provides the necessary theoretical framework and practical protocols for their determination. By following the outlined experimental procedures, researchers can confidently characterize this compound and unlock its full potential in their scientific endeavors.

References

-

Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry. [Link]

-

Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

Sources

Methyl 3-bromo-4-cyanobenzoate: A Technical Guide to Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and fine chemical synthesis, a profound understanding of the physicochemical properties of intermediates is paramount. Methyl 3-bromo-4-cyanobenzoate, a key building block, presents a unique profile whose solubility dictates its handling, reaction kinetics, and purification strategies. This technical guide, authored from the perspective of a Senior Application Scientist, moves beyond a simple recitation of data. Instead, it offers a holistic view, grounded in chemical principles, to empower researchers in their practical applications. Herein, we delve into the predicted solubility of methyl 3-bromo-4-cyanobenzoate, provide a robust experimental framework for its empirical determination, and underscore the safety considerations essential for its manipulation.

Molecular Structure and Physicochemical Properties

Methyl 3-bromo-4-cyanobenzoate possesses a substituted aromatic ring at its core, a structural motif common in many pharmaceutical agents and advanced materials. Its key identifiers are:

| Property | Value | Source |

| Chemical Formula | C₉H₆BrNO₂ | [1] |

| Molecular Weight | 240.05 g/mol | [1] |

| CAS Number | 942598-44-9 | [1] |

The molecule's functionality is characterized by three key groups attached to the benzene ring: a methyl ester (-COOCH₃), a bromo group (-Br), and a cyano group (-CN). These substituents collectively influence the compound's polarity, its capacity for intermolecular interactions, and consequently, its solubility in various media.

Theoretical Solubility Profile: A Predictive Analysis

In the absence of extensive, publicly available quantitative solubility data for methyl 3-bromo-4-cyanobenzoate, we can deduce a theoretical solubility profile based on the principle of "like dissolves like." This foundational concept posits that substances with similar polarities are more likely to be soluble in one another.

The polarity of methyl 3-bromo-4-cyanobenzoate is complex. The cyano and methyl ester groups introduce significant polarity due to the presence of electronegative nitrogen and oxygen atoms. The benzene ring itself is nonpolar, while the bromo group adds to the molecular weight and has a modest impact on polarity.

Water: The presence of polar functional groups suggests some potential for interaction with water molecules via dipole-dipole forces. However, the large, nonpolar aromatic ring is expected to significantly hinder dissolution. Esters with shorter hydrocarbon chains can be soluble in water, but as the nonpolar portion of the molecule increases, solubility dramatically decreases.[2][3] Therefore, methyl 3-bromo-4-cyanobenzoate is predicted to be sparingly soluble to insoluble in water .

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess polar characteristics and can engage in dipole-dipole interactions but lack acidic protons for hydrogen bonding. They are generally excellent solvents for a wide range of organic compounds. It is anticipated that methyl 3-bromo-4-cyanobenzoate will exhibit good solubility in these solvents.

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While the ester and cyano groups can accept hydrogen bonds, the overall molecule is not a strong hydrogen bond donor. Solubility in these solvents is expected to be moderate to good .

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The significant polarity of the cyano and ester groups on methyl 3-bromo-4-cyanobenzoate makes it unlikely to dissolve well in nonpolar media. Therefore, it is predicted to have low solubility in such solvents.

This predictive framework is visually summarized in the diagram below:

Caption: Predicted solubility of methyl 3-bromo-4-cyanobenzoate.

Experimental Determination of Solubility: A Standardized Protocol

To move from prediction to empirical data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Principle

An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.

Materials and Equipment

-

Methyl 3-bromo-4-cyanobenzoate (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility:

Caption: Workflow for the shake-flask solubility determination.

Detailed Step-by-Step Protocol

-

Preparation: Add an excess amount of methyl 3-bromo-4-cyanobenzoate to a series of vials. The excess solid should be clearly visible.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For fine suspensions, centrifugation is recommended to ensure a clear supernatant.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method. A calibration curve prepared with standards of known concentrations of methyl 3-bromo-4-cyanobenzoate in the same solvent is required for accurate quantification.

-

Calculation: Calculate the solubility by multiplying the concentration determined from the HPLC analysis by the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

Safety and Handling

As a matter of good laboratory practice, methyl 3-bromo-4-cyanobenzoate should be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds provide guidance.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[4]

-

Ingestion: Do not ingest. If ingestion occurs, seek immediate medical attention.[4]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

While specific quantitative solubility data for methyl 3-bromo-4-cyanobenzoate remains to be extensively published, a strong predictive understanding of its behavior can be established through the application of fundamental chemical principles. This guide provides a theoretical framework for its solubility in a range of common laboratory solvents. More importantly, it equips researchers with a detailed, actionable protocol for the empirical determination of this crucial parameter. By integrating predictive analysis with rigorous experimental validation and adhering to strict safety protocols, scientists and drug development professionals can effectively harness the synthetic potential of methyl 3-bromo-4-cyanobenzoate.

References

-

Esters: Structure, Properties, and Reactions | Solubility of Things. (n.d.). Retrieved January 5, 2026, from [Link]

-

Benzonitrile - Solubility of Things. (n.d.). Retrieved January 5, 2026, from [Link]

-

BENZONITRILE | - atamankimya.com. (n.d.). Retrieved January 5, 2026, from [Link]

-

BENZONITRILE - Ataman Kimya. (n.d.). Retrieved January 5, 2026, from [Link]

-

Benzonitrile - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

-

Using molecular dynamics simulations to predict the effect of temperature on aqueous solubility for aromatic compounds | Request PDF - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

Determination and correlation for solubility of aromatic acids in solvents - ResearchGate. (2025, August 7). Retrieved January 5, 2026, from [Link]

-

Physics-Based Solubility Prediction for Organic Molecules - PMC - PubMed Central - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

-

Properties of Esters - Chemistry LibreTexts. (2023, January 22). Retrieved January 5, 2026, from [Link]

Sources

Spectral Data Analysis of Methyl 3-bromo-4-cyanobenzoate: A Technical Guide

Introduction

Methyl 3-bromo-4-cyanobenzoate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring an electron-withdrawing cyano group and a halogen, makes it a versatile building block for introducing complex functionalities. A thorough understanding of its spectral characteristics is paramount for unambiguous identification, quality control, and for predicting its reactivity in complex synthetic pathways. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for methyl 3-bromo-4-cyanobenzoate, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structure of methyl 3-bromo-4-cyanobenzoate dictates its spectral features. The aromatic ring is substituted with three distinct groups: a methyl ester, a bromine atom, and a cyano group. These substituents influence the electron distribution within the benzene ring, leading to characteristic chemical shifts in NMR, specific vibrational frequencies in IR, and predictable fragmentation patterns in MS.

Caption: Molecular structure of methyl 3-bromo-4-cyanobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For methyl 3-bromo-4-cyanobenzoate, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum of methyl 3-bromo-4-cyanobenzoate is characterized by signals in both the aromatic and aliphatic regions. The electron-withdrawing nature of the cyano and methyl ester groups, along with the bromine atom, significantly influences the chemical shifts of the aromatic protons.

Table 1: ¹H NMR Spectral Data of Methyl 3-bromo-4-cyanobenzoate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.25 | d | 1H | H-2 |

| ~8.05 | dd | 1H | H-6 |

| ~7.85 | d | 1H | H-5 |

| ~3.95 | s | 3H | -OCH₃ |

Disclaimer: Specific chemical shifts are predicted based on analogous compounds and general principles. Actual experimental values may vary slightly.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (7.0-8.5 ppm): The three protons on the benzene ring appear as distinct signals due to their unique electronic environments. The proton at the 2-position (H-2), being ortho to the electron-withdrawing ester group, is expected to be the most deshielded and appear furthest downfield as a doublet. The proton at the 6-position (H-6) is ortho to the bromine atom and meta to the ester, appearing as a doublet of doublets. The proton at the 5-position (H-5), situated between the bromine and cyano groups, will also be downfield and appear as a doublet. The exact coupling constants would provide further confirmation of these assignments.

-

Aliphatic Region (0-5.0 ppm): The three protons of the methyl ester group (-OCH₃) appear as a sharp singlet around 3.95 ppm. The singlet nature of this peak is due to the absence of any adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the substitution pattern, all nine carbon atoms in methyl 3-bromo-4-cyanobenzoate are chemically non-equivalent and should, in principle, give rise to nine distinct signals.

Table 2: ¹³C NMR Spectral Data of Methyl 3-bromo-4-cyanobenzoate

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (ester) |

| ~138 | C-2 |

| ~135 | C-6 |

| ~134 | C-4 |

| ~132 | C-1 |

| ~130 | C-5 |

| ~118 | C-3 |

| ~115 | C≡N |

| ~53 | -OCH₃ |

Disclaimer: Specific chemical shifts are predicted based on analogous compounds and general principles. Actual experimental values may vary slightly.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The carbonyl carbon of the ester group is the most deshielded carbon and appears at the lowest field, typically around 164 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the bromine (C-3) will be shifted upfield due to the heavy atom effect, while the carbon attached to the cyano group (C-4) will be downfield. The quaternary carbon attached to the ester group (C-1) will also be downfield. The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents.

-

Nitrile Carbon: The carbon of the cyano group (C≡N) typically appears in the range of 110-120 ppm.

-

Methyl Carbon: The carbon of the methyl ester group (-OCH₃) is the most shielded carbon and appears at the highest field, around 53 ppm.

Caption: A simplified representation of the key fragmentation pathways.

Experimental Protocols

1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of methyl 3-bromo-4-cyanobenzoate in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use proton decoupling to simplify the spectrum and acquire a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to tetramethylsilane (TMS) at 0.00 ppm.

2. IR Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample holder or clean ATR crystal before running the sample spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

3. Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and major fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of methyl 3-bromo-4-cyanobenzoate. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the electronic environment of the aromatic ring. The IR spectrum clearly identifies the key functional groups, namely the nitrile and the ester. Finally, the mass spectrum confirms the molecular weight and provides valuable information about the fragmentation pathways, further corroborating the proposed structure. This detailed spectral analysis serves as an essential tool for ensuring the quality and identity of this important synthetic intermediate, thereby supporting its effective use in research and development.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-4-cyanobenzoate

Abstract

Methyl 3-bromo-4-cyanobenzoate is a highly functionalized aromatic compound that serves as a critical building block for the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and materials science. Its distinct substitution pattern—featuring a methyl ester, a bromine atom, and a nitrile group—offers multiple reactive sites for sequential, selective transformations. This guide provides a comprehensive, technically detailed overview of a robust and logical synthetic pathway to Methyl 3-bromo-4-cyanobenzoate. The narrative emphasizes the chemical principles underpinning the chosen methodologies, offering field-proven insights into reaction mechanisms, experimental protocols, and safety considerations. This document is intended for researchers, chemists, and professionals in drug development who require a thorough and practical understanding of this synthesis.

Strategic Overview of the Synthesis

The synthesis of Methyl 3-bromo-4-cyanobenzoate is approached through a multi-step sequence designed for efficiency, reliability, and scalability. The retrosynthetic analysis identifies 4-aminobenzoic acid, a readily available and cost-effective starting material, as the logical precursor.

The forward synthesis is structured in three primary stages:

-

Directed Bromination: Introduction of a bromine atom ortho to the amino group of 4-aminobenzoic acid to yield 4-amino-3-bromobenzoic acid. This step leverages the strong activating and ortho-, para-directing nature of the amine substituent.

-

Sandmeyer Cyanation: Conversion of the 4-amino group to a 4-cyano group via a diazonium salt intermediate. This classic transformation is essential for introducing the nitrile functionality, which is otherwise difficult to install directly.

-

Fischer Esterification: Conversion of the resulting 3-bromo-4-cyanobenzoic acid to its corresponding methyl ester, the target molecule. This is an equilibrium-controlled, acid-catalyzed reaction driven to completion.

This strategic pathway is selected for its reliance on well-understood, high-yielding reactions and the commercial availability of the initial starting material.

The Strategic Role of the Cyano Group in the Reactivity of Methyl 3-bromo-4-cyanobenzoate: A Technical Guide for Synthetic Chemists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl 3-bromo-4-cyanobenzoate is a versatile building block in modern organic synthesis, prized for its trifunctional nature. The interplay between the bromo, cyano, and methyl ester substituents creates a unique electronic landscape that dictates its reactivity. This technical guide provides an in-depth analysis of the pivotal role the cyano group plays in modulating the chemical behavior of this molecule. We will dissect the electronic effects of the cyano substituent, explore its profound influence on cornerstone reactions like palladium-catalyzed cross-couplings, and provide field-proven protocols to empower researchers in leveraging this reagent for applications in drug discovery and materials science.

Introduction to Methyl 3-bromo-4-cyanobenzoate

Methyl 3-bromo-4-cyanobenzoate is a substituted aromatic compound featuring three key functional groups: a bromine atom, a cyano group, and a methyl ester. This strategic arrangement makes it a valuable intermediate for constructing complex molecular architectures. The bromine serves as a versatile handle for cross-coupling reactions, while the cyano and ester groups can be further transformed or used to fine-tune the electronic and physical properties of target molecules.

Molecular Structure and Physicochemical Properties

Understanding the fundamental properties of a reagent is the first step toward its effective utilization. The key physicochemical data for Methyl 3-bromo-4-cyanobenzoate are summarized below.

| Property | Value |

| CAS Number | 1232424-44-0 |

| Molecular Formula | C₉H₆BrNO₂ |

| Molecular Weight | 240.05 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, DMF, Toluene) |

The Electronic Profile: A Symphony of Substituent Effects

The reactivity of the benzene ring is governed by the cumulative electronic effects of its substituents. In Methyl 3-bromo-4-cyanobenzoate, we have three distinct players:

-

Methyl Ester (-CO₂Me): An electron-withdrawing group (EWG) through both inductive and resonance effects.

-

Bromine (-Br): Inductively withdrawing due to its electronegativity, but capable of donating electron density through resonance via its lone pairs. It is considered a deactivating group overall.

-

Cyano (-CN): A powerful electron-withdrawing group through both inductive and resonance mechanisms.[1][2]

The cyano and methyl ester groups work in concert to significantly lower the electron density of the aromatic ring. This general deactivation has profound consequences for the types of reactions the molecule will readily undergo.

The Dominant Influence of the Cyano Group: An Electronic Deep Dive

While all substituents contribute, the cyano group's electronic signature is arguably the most influential in defining the molecule's reactivity, particularly concerning the C-Br bond.

Inductive vs. Resonance Effects

The cyano group withdraws electron density from the aromatic ring through two primary mechanisms:

-

Inductive Effect: The electronegative nitrogen atom pulls electron density through the sigma bonds of the molecule.[1]

-

Resonance Effect: The π-system of the cyano group can accept electron density from the aromatic ring, creating resonance structures that place a positive charge on the ring.[1][2] This effect is particularly strong, making the cyano group a potent deactivator for electrophilic aromatic substitution and an activator for nucleophilic aromatic substitution when positioned correctly.[2][3]

Caption: Fig 1. Resonance showing electron withdrawal by the cyano group.

Note: The DOT script above is a template. A real implementation would require image files for the chemical structures.

Impact on Aromatic Ring Reactivity

The strong electron-withdrawing nature of the cyano group renders the aromatic ring electron-poor. This has two key consequences:

-

Deactivation towards Electrophilic Aromatic Substitution (EAS): The ring is less nucleophilic and therefore less reactive towards electrophiles.

-

Activation of the C-Br Bond for Oxidative Addition: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center. By withdrawing electron density, the cyano group makes the carbon atom of the C-Br bond more electrophilic and lowers the energy barrier for this crucial step.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of Methyl 3-bromo-4-cyanobenzoate lies in its role as a substrate in palladium-catalyzed reactions that form new carbon-carbon and carbon-nitrogen bonds.

Case Study 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species with an organic halide.[4][5]

3.1.1. Mechanistic Rationale

The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The electron-deficient nature of the aromatic ring in Methyl 3-bromo-4-cyanobenzoate, enhanced by the cyano group, facilitates the initial oxidative addition of the C-Br bond to the Pd(0) catalyst, often leading to higher reaction efficiency compared to electron-rich aryl bromides.

Caption: Fig 2. Simplified catalytic cycle for the Suzuki-Miyaura coupling.

3.1.2. Field-Proven Protocol for a Typical Suzuki Coupling

-

Self-Validation: The protocol's success is validated by complete consumption of the starting material (monitored by TLC or LC-MS) and isolation of the desired biaryl product in high yield.

-

Methodology:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 3-bromo-4-cyanobenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (1-2 mol%) with a phosphine ligand like SPhos (2-4 mol%).

-

Add a degassed solvent system, typically a mixture like Dioxane/Water (4:1) or Toluene/Ethanol/Water.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

-

Case Study 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for the synthesis of C-N bonds.[6][7] It has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.

3.2.1. Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a catalytic cycle of oxidative addition, amine coordination/deprotonation, and reductive elimination.[6][8] The cyano group's electron-withdrawing effect is again beneficial for the oxidative addition step. The choice of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is critical for deprotonating the amine or the intermediate palladium-amine complex to facilitate the C-N bond-forming reductive elimination step.

Caption: Fig 3. Catalytic cycle for the Buchwald-Hartwig amination.

3.2.2. Field-Proven Protocol for a Buchwald-Hartwig Amination

-

Trustworthiness: This protocol employs bulky, electron-rich phosphine ligands (Buchwald ligands) which are known to stabilize the catalyst and promote the challenging reductive elimination step, ensuring a reliable transformation.[8]

-

Methodology:

-

In a glovebox, charge an oven-dried vial with Methyl 3-bromo-4-cyanobenzoate (1.0 eq), a palladium pre-catalyst (e.g., G3 XPhos Pd, 1-3 mol%), and a strong base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq).

-

Add the desired primary or secondary amine (1.2 eq).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Seal the vial and remove it from the glovebox. Heat the reaction mixture to 80-110 °C for 4-24 hours.

-

Monitor the reaction by LC-MS. Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

Purify via column chromatography to obtain the desired aryl amine.

-

Exploring Nucleophilic Aromatic Substitution (SNAr) Pathways

While the cyano group is a powerful activator for SNAr, its position relative to the leaving group is paramount.

The Cyano Group as a Director, Not an Activator, for Substitution at C3-Br

For SNAr to be efficient, the EWG must be positioned ortho or para to the leaving group.[9][10] This positioning allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the EWG, thus stabilizing it.[10][11] In Methyl 3-bromo-4-cyanobenzoate, the cyano group is meta to the bromine. Therefore, it cannot stabilize the intermediate via resonance, making direct SNAr at the C-Br bond highly unfavorable under standard conditions.

Caption: Fig 4. Logic flow for SNAr reactivity based on EWG position.

The Cyano Group as a Potential Leaving Group

In certain contexts, particularly with highly activated systems or strong nucleophiles, the cyanide ion itself can be displaced in a nucleophilic aromatic substitution reaction.[12][13] While less common for this specific substrate compared to its use in cross-coupling, this reactivity pathway should not be entirely discounted, especially under forcing conditions or with specialized nucleophiles.

Conclusion and Future Outlook

The cyano group in Methyl 3-bromo-4-cyanobenzoate is far more than a simple placeholder. It is a strategic director of reactivity, primarily by creating an electron-deficient aromatic system that is primed for efficient palladium-catalyzed oxidative addition at the C-Br bond. Its role is crucial for the successful application of this building block in Suzuki-Miyaura and Buchwald-Hartwig reactions. While it does not activate the C-Br bond for SNAr due to its meta position, its powerful electronic influence remains the key to unlocking the synthetic potential of this versatile intermediate. A thorough understanding of these principles is essential for researchers aiming to construct novel pharmaceuticals and advanced materials.

References

-

Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]

-

Quora. (2018). Is Cyano group (-CN group) a ring activator for benzene electrophile substitution reactions?. [Link]

-

Scheiner, S. (2021). Versatility of the Cyano Group in Intermolecular Interactions. Molecules, 26(16), 4933. [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

ResearchGate. (2020). Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

The Organic Chemist. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

-

The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution. [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

Chem Voodoo. (2020). Nucleophilic Aromatic Substitution. [Link]

-

Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. [Link]

-

Nakao, Y. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Myers, A. G. Research Group. The Suzuki Reaction. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

The Versatile Virtuoso: Methyl 3-bromo-4-cyanobenzoate as a Cornerstone in Complex Molecule Synthesis

Introduction: Unveiling a Key Architectural Element in Modern Chemistry

In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of available synthons, methyl 3-bromo-4-cyanobenzoate has emerged as a particularly versatile and powerful intermediate. Its unique trifunctional nature, featuring a bromine atom, a nitrile group, and a methyl ester on an aromatic scaffold, provides a rich platform for a diverse array of chemical transformations. This guide, intended for researchers, medicinal chemists, and materials scientists, delves into the synthesis, reactivity, and strategic applications of this compound, offering both theoretical insights and field-proven experimental protocols. The strategic positioning of the bromo, cyano, and ester functionalities allows for selective and sequential manipulations, making it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Physicochemical Properties: A Snapshot of a Workhorse Molecule

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of methyl 3-bromo-4-cyanobenzoate are summarized below, providing essential data for reaction planning and execution.

| Property | Value | Source |

| CAS Number | 942598-44-9 | CymitQuimica[1] |

| Molecular Formula | C₉H₆BrNO₂ | CymitQuimica |

| Molecular Weight | 240.05 g/mol | CymitQuimica |

| Appearance | Solid | Indagoo |

| Synonyms | 3-bromo-4-cyano-benzoic acid methyl ester, Benzoic acid, 3-bromo-4-cyano-, methyl ester | Indagoo |

Synthesis of Methyl 3-bromo-4-cyanobenzoate: A Practical Laboratory Protocol

The most reliable and common route to methyl 3-bromo-4-cyanobenzoate involves a two-step sequence starting from the commercially available 4-bromo-3-nitrobenzoic acid. This is first esterified and then the nitro group is reduced to an amine, which is subsequently converted to the nitrile via a Sandmeyer reaction. A detailed protocol for the final and key Sandmeyer step is provided below.

Step 1: Esterification of 3-Amino-4-bromobenzoic Acid

The precursor, methyl 3-amino-4-bromobenzoate, can be synthesized from 3-amino-4-bromobenzoic acid.

Experimental Protocol:

-

Dissolve 3-amino-4-bromobenzoic acid (1 eq.) in methanol.

-

Cool the solution to 0°C.

-

Slowly add thionyl chloride (2.5 eq.).

-

Heat the reaction mixture to reflux and maintain for 24 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Remove the solvent by evaporation under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with ethyl acetate.

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield methyl 3-amino-4-bromobenzoate.[2]

Step 2: Sandmeyer Reaction for Nitrile Synthesis

The Sandmeyer reaction is a classic and robust method for converting an aryl amine to an aryl nitrile via a diazonium salt intermediate.[3][4][5] The use of copper(I) cyanide is crucial for the efficient conversion of the diazonium salt to the desired nitrile.

Experimental Protocol:

-

Diazotization:

-

To a stirred solution of methyl 3-amino-4-bromobenzoate (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5°C, add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5°C.

-

Stir the resulting solution for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, keeping the temperature below 10°C.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours, or until nitrogen evolution ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure methyl 3-bromo-4-cyanobenzoate.

-

Key Reactions and Applications in Organic Synthesis

The true utility of methyl 3-bromo-4-cyanobenzoate lies in its capacity to undergo a wide range of selective transformations at its three functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures.[6][7] Methyl 3-bromo-4-cyanobenzoate readily couples with a variety of arylboronic acids under standard conditions.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

To a degassed mixture of methyl 3-bromo-4-cyanobenzoate (1.0 eq.), phenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃) (2.0 eq.) in a solvent mixture of toluene and water (e.g., 4:1), add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

-

Heat the reaction mixture to 80-100°C under an inert atmosphere (e.g., argon or nitrogen) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the biphenyl product.

Sources

- 1. Methyl 3-bromo-4-cyanobenzoate | CymitQuimica [cymitquimica.com]

- 2. Methyl 3-amino-4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Applications of Methyl 3-bromo-4-cyanobenzoate in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds and building blocks is paramount to the successful development of novel therapeutic agents. Among the vast arsenal of chemical intermediates, Methyl 3-bromo-4-cyanobenzoate has emerged as a particularly versatile and powerful scaffold. Its unique trifunctional architecture—comprising a methyl ester, a bromine atom, and a cyano group on a benzene ring—offers medicinal chemists a rich platform for molecular elaboration and optimization. This guide provides an in-depth exploration of the core reactivity, synthetic utility, and diverse applications of this compound, underscoring its significance in the synthesis of targeted therapies for oncology and beyond.

Chemical Profile and Physicochemical Properties

Methyl 3-bromo-4-cyanobenzoate is a halogenated benzene derivative that serves as a key intermediate in organic synthesis.[1] Its structure is primed for a variety of chemical transformations, making it an invaluable tool for constructing complex molecular frameworks.

| Property | Value | Source |

| CAS Number | 942598-44-9 | [1] |

| Molecular Formula | C₉H₆BrNO₂ | [1] |

| Molecular Weight | 240.05 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Purity | Typically ≥ 95% | [2] |

| Synonyms | 3-Bromo-4-cyanobenzoic acid methyl ester | [3] |

Section 1: The Strategic Value of Trifunctionality in Synthesis

The power of Methyl 3-bromo-4-cyanobenzoate lies in the distinct reactivity of its three functional groups. This trifunctionality allows for orthogonal chemical modifications, where each site can be addressed selectively to build molecular complexity in a controlled manner. This is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of a compound's structure-activity relationship (SAR).

The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, the cyano group can be transformed into various bioisosteres, and the methyl ester provides a convenient point for amide bond formation or hydrolysis.

Caption: Key synthetic pathways for Methyl 3-bromo-4-cyanobenzoate.

Section 2: Core Applications in Targeted Drug Discovery

The structural motifs derived from Methyl 3-bromo-4-cyanobenzoate are prevalent in several classes of modern therapeutics, particularly in oncology. Its utility is most pronounced in the development of kinase inhibitors, PARP inhibitors, and androgen receptor antagonists.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] The development of small-molecule kinase inhibitors has revolutionized cancer treatment.[5] The 4-cyanobenzonitrile scaffold, readily accessible from Methyl 3-bromo-4-cyanobenzoate, is a privileged structure in this area.

Causality in Design: The core structure serves as a template that can be functionalized to interact with the ATP-binding site of kinases. The cyano group often acts as a key hydrogen bond acceptor, mimicking the interactions of the adenine portion of ATP. The bromine at the 3-position provides a vector for introducing substituents that can probe deeper into the binding pocket or target the hinge region, enhancing both potency and selectivity.[6] A variety of scaffolds, including quinolines and imidazoles, have been synthesized for this purpose.[4][6]

Caption: Inhibition of the MAPK/ERK signaling pathway by kinase inhibitors.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks.[7] Inhibiting PARP in cancers with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to a synthetic lethal phenotype and tumor cell death.[7][8] This strategy has led to the approval of several PARP inhibitors for treating various cancers.[9]

Causality in Design: Methyl 3-bromo-4-cyanobenzoate provides a foundational scaffold for building potent PARP inhibitors. Through Suzuki coupling at the bromine position, complex aromatic systems can be introduced. These systems, combined with a carboxamide group derived from the ester and cyano functions, can effectively occupy the nicotinamide-binding pocket of the PARP enzyme, blocking its catalytic activity.[10][11]

Androgen Receptor (AR) Antagonists

The androgen receptor is a key driver of prostate cancer growth and progression. Blocking this receptor with antagonists is a primary treatment strategy.[12] Second-generation AR antagonists, such as Enzalutamide, were developed to overcome resistance to earlier therapies. The core chemical structure of these advanced antagonists often features a substituted benzonitrile moiety.

Causality in Design: Methyl 3-bromo-4-cyanobenzoate is a direct precursor to the core of many potent AR antagonists. The 4-cyano group is crucial for antagonist activity. The 3-position (originally bearing the bromine) is typically substituted with a trifluoromethyl group, which has been shown to be critical for potent antagonism.[13] The ester can be hydrolyzed and coupled with other fragments to complete the synthesis of the final drug molecule. This specific substitution pattern allows the molecule to bind to the AR ligand-binding domain with high affinity, preventing the conformational changes required for receptor activation.[14][15]

Section 3: Self-Validating Experimental Protocol

To illustrate the practical utility of Methyl 3-bromo-4-cyanobenzoate, this section provides a detailed protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis. The explanation of each step's rationale ensures the protocol is self-validating and educational.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This procedure details the coupling of Methyl 3-bromo-4-cyanobenzoate with 4-methoxyphenylboronic acid.

Materials and Reagents:

| Reagent | CAS No. | Amount | Molar Eq. |

| Methyl 3-bromo-4-cyanobenzoate | 942598-44-9 | 240 mg | 1.0 |

| 4-Methoxyphenylboronic Acid | 5720-07-0 | 167 mg | 1.1 |

| Pd(PPh₃)₄ | 14221-01-3 | 58 mg | 0.05 |

| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 212 mg | 2.0 |

| 1,4-Dioxane | 123-91-1 | 8 mL | - |

| Water | 7732-18-5 | 2 mL | - |

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: To a 25 mL flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3-bromo-4-cyanobenzoate (240 mg, 1.0 mmol) and 4-methoxyphenylboronic acid (167 mg, 1.1 mmol).

-

Rationale: A flame-dried flask removes adsorbed water, which can interfere with the catalytic cycle. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

-

Reagent Addition: Add sodium carbonate (212 mg, 2.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

-

Rationale: Sodium carbonate is the base required to activate the boronic acid for the transmetalation step. Pd(PPh₃)₄ is a robust and highly effective pre-catalyst for this type of coupling.

-

-

Solvent Addition and Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Rationale: The solvent system (dioxane/water) is effective for dissolving both the organic and inorganic reagents. Degassing the solvents by sparging with an inert gas removes dissolved oxygen, further protecting the catalyst.

-

-

Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Rationale: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

-

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Rationale: The aqueous work-up removes inorganic salts and water-soluble impurities. Brine wash helps to break any emulsions and further remove water.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired biaryl product.

-

Rationale: Chromatography separates the target compound from unreacted starting materials, catalyst residues, and byproducts.

-

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Section 4: Safety and Handling

As with any laboratory chemical, proper handling of Methyl 3-bromo-4-cyanobenzoate is essential. It is intended for research use only.[1]

-

Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[16][17]

-

Precautionary Measures:

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[17][18]

-

In case of skin contact: Wash off with plenty of soap and water.[16][18]

-

If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[18]

-

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[16]

Conclusion

Methyl 3-bromo-4-cyanobenzoate is more than a simple chemical intermediate; it is a strategic tool in the medicinal chemist's repertoire. Its well-defined reactivity and structural features provide a reliable and versatile starting point for the synthesis of highly potent and selective therapeutic agents. From kinase and PARP inhibitors to next-generation androgen receptor antagonists, the applications of this scaffold are central to the development of targeted therapies that address significant unmet medical needs. The continued exploration of its synthetic potential will undoubtedly lead to the discovery of new and innovative drug candidates in the years to come.

References

-

Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (URL: [Link])

-

Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem. (URL: [Link])

-

Synthesis of Androgen Receptor Antagonists MDV3100 - Semantic Scholar. (URL: [Link])

-

Ethyl 3-bromo-4-cyanobenzoate | C10H8BrNO2 | CID 18374323 - PubChem - NIH. (URL: [Link])

-

4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed. (URL: [Link])

-

Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity - MDPI. (URL: [Link])

-

Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed. (URL: [Link])

- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google P

-

Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC - NIH. (URL: [Link])

-

The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. (URL: [Link])

-

Synthesis of methyl 3-cyanobenzoate by a green process - ResearchGate. (URL: [Link])

-

Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. (URL: [Link])

-

Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy. (URL: [Link])

-

Methyl 3-amino-4-bromobenzoate: Key Chemical for Drug Discovery. (URL: [Link])

-

Design and synthesis of androgen receptor full antagonists bearing a p-carborane cage: promising ligands for anti-androgen withdrawal syndrome - PubMed. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC - NIH. (URL: [Link])

-

FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (URL: [Link])

-

Three stories on Eph kinase inhibitors - Caflisch group. (URL: [Link])

-

Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 - PubChem. (URL: [Link])

-

Discovery of aryloxy tetramethylcyclobutanes as novel androgen receptor antagonists. (URL: [Link])

-

Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib - MDPI. (URL: [Link])

-

Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC - PubMed Central. (URL: [Link])

-

In silico drug evaluation and drug research of bioactive molecule methyl 4-bromo-2-fluorobenzoate - SciSpace. (URL: [Link])

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (URL: [Link])

Sources

- 1. Methyl 3-bromo-4-cyanobenzoate | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl 3-bromo-4-cyanobenzoate | CymitQuimica [cymitquimica.com]

- 4. Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets | Scilit [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib | MDPI [mdpi.com]

- 9. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]

- 10. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Androgen Receptor Antagonists MDV3100 | Semantic Scholar [semanticscholar.org]

- 13. Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity [mdpi.com]

- 14. Design and synthesis of androgen receptor full antagonists bearing a p-carborane cage: promising ligands for anti-androgen withdrawal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of aryloxy tetramethylcyclobutanes as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 3-bromo-4-cyanobenzoate: Synthesis, Properties, and Applications

Introduction: Defining a Key Building Block in Modern Chemistry

Methyl 3-bromo-4-cyanobenzoate is a substituted aromatic compound featuring a benzene ring functionalized with a methyl ester, a bromine atom, and a cyano group. Its strategic placement of these functional groups makes it a valuable intermediate and building block in the synthesis of more complex molecules, particularly in the realms of pharmaceutical and materials science research.[1][2] The presence of the bromine atom and the cyano group offers versatile handles for a variety of chemical transformations, including cross-coupling reactions and nucleophilic substitutions.

This guide provides a comprehensive overview of Methyl 3-bromo-4-cyanobenzoate, focusing on its synthesis, key properties, and significant applications for researchers and professionals in drug development and chemical synthesis.

Compound Identification:

| Property | Value |

| IUPAC Name | Methyl 3-bromo-4-cyanobenzoate |

| CAS Number | 185147-15-7 |

| Molecular Formula | C₉H₆BrNO₂ |

| Molecular Weight | 240.05 g/mol |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)Br)C#N |

| InChI Key | NPUBMRDPZDMJDK-UHFFFAOYSA-N |

Synthesis of Methyl 3-bromo-4-cyanobenzoate: A Strategic Approach

A common strategy involves the introduction of the cyano group via a Sandmeyer reaction on an appropriately substituted aniline precursor. The ester functionality can be introduced either at the beginning of the synthesis or as a final step.

Illustrative Synthetic Pathway

The following diagram illustrates a potential synthetic route to Methyl 3-bromo-4-cyanobenzoate, starting from 4-bromo-3-methylaniline.

Caption: A plausible synthetic route to Methyl 3-bromo-4-cyanobenzoate.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, step-by-step methodology based on established chemical principles for the synthesis of similar compounds.